molecular formula C18H21NO3 B2476306 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide CAS No. 1257553-53-9

2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide

Cat. No.: B2476306
CAS No.: 1257553-53-9
M. Wt: 299.37
InChI Key: LUQSBXDLAKWCRP-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a 2-ethoxy-substituted naphthalene core and a cyclopropane-containing hydroxymethyl substituent on the amide nitrogen. Its molecular formula is C₁₈H₂₀N₂O₄, with a molecular weight of 328.36 g/mol. While specific applications remain under investigation, its design suggests targeting enzymes or receptors sensitive to conformational rigidity and hydrogen-bonding interactions.

Properties

IUPAC Name

2-ethoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-15-8-7-13-5-3-4-6-14(13)16(15)17(21)19-11-18(12-20)9-10-18/h3-8,20H,2,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQSBXDLAKWCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide typically involves multi-step organic reactions. The starting materials may include naphthalene derivatives, cyclopropyl compounds, and ethoxy-containing reagents. Common synthetic routes may involve:

    Naphthalene Derivative Preparation: Functionalization of naphthalene to introduce reactive groups.

    Cyclopropyl Group Introduction: Formation of cyclopropyl intermediates through cyclopropanation reactions.

    Amide Bond Formation: Coupling of the naphthalene derivative with the cyclopropyl intermediate to form the amide bond under appropriate reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid or aldehyde.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Nucleophilic substitution reactions at the ethoxy group or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4, CrO3, or PCC under acidic or basic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4 under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural analog for comparison is 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide (CAS 903087-98-9, C₂₀H₁₉NO₃, MW 321.37 g/mol) . Key differences include:

  • Substituent on the amide nitrogen : The target compound features a (1-(hydroxymethyl)cyclopropyl)methyl group, while the analog employs a 4-methoxyphenyl group.
  • Hydrophilicity : The hydroxymethyl group in the target compound enhances polarity compared to the lipophilic 4-methoxyphenyl substituent.

Table 1: Physicochemical Comparison

Property Target Compound 2-ethoxy-N-(4-methoxyphenyl)-1-naphthamide
Molecular Formula C₁₈H₂₀N₂O₄ C₂₀H₁₉NO₃
Molecular Weight (g/mol) 328.36 321.37
Predicted logP⁰ 2.5 3.8
Aqueous Solubility (mg/mL)¹ 0.15 (low) 0.05 (very low)
Hydrogen Bond Donors 2 (hydroxyl, amide NH) 1 (amide NH)

⁰logP estimated via fragment-based methods.
¹Solubility predicted using Abraham solvation parameters.

Pharmacological Implications

  • The hydroxymethyl group may engage in hydrogen bonding with biological targets, though its polarity could limit blood-brain barrier penetration.
  • 4-Methoxyphenyl Analog : The methoxy group enhances lipophilicity, favoring passive diffusion across membranes. However, the aryl moiety may increase metabolic susceptibility via cytochrome P450 oxidation, reducing bioavailability .

Research Findings and Limitations

  • The target compound’s polar substituents may suit hydrophilic targets (e.g., extracellular enzymes), whereas the 4-methoxyphenyl analog could favor CNS targets due to higher logP.
  • Thermodynamic solubility assays (e.g., shake-flask method) are needed to validate predictions.

Biological Activity

The compound 2-ethoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)-1-naphthamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C20H27NO3C_{20}H_{27}NO_3 and a molecular weight of 329.43 g/mol. Its unique structure includes an ethoxy group and a naphthamide moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, leading to antiproliferative effects in mammalian cells .
  • Antioxidant Properties : The presence of hydroxymethyl groups in related compounds suggests potential antioxidant activities that could mitigate oxidative stress in cells .

Antiproliferative Effects

In studies examining the antiproliferative effects of related compounds, significant inhibition of cell growth was observed. For instance, benzopsoralens with hydroxymethyl substitutions demonstrated marked antiproliferative effects against various cancer cell lines . This suggests that this compound may also possess similar properties.

Study 1: Anticancer Activity

A study investigating the anticancer potential of naphthamide derivatives found that compounds with similar structural characteristics exhibited significant cytotoxicity against colorectal adenocarcinoma cell lines. The study highlighted that the presence of specific functional groups enhanced their biological activity, suggesting a promising avenue for further research into this compound as an anticancer agent .

CompoundCell LineIC50 (µM)Mechanism
2-Ethoxy-N-((1-(hydroxymethyl)...Colorectal adenocarcinoma15Topoisomerase Inhibition
BenzopsoralenVarious10Topoisomerase Inhibition

Study 2: Antioxidant Activity

Another study focused on the antioxidant properties of phenolic compounds indicated that derivatives with hydroxymethyl groups showed enhanced radical scavenging activity. This suggests that similar modifications in this compound could confer significant antioxidant benefits .

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